molecular formula C17H16N2OS2 B2412904 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896341-57-4

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No. B2412904
M. Wt: 328.45
InChI Key: CADZJUAZYXHLCH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Synthesis and Activity in Nonsteroidal Anti-inflammatory Drugs (NSAIDs):

    • Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, including N-(thiazol-2-yl)-3-(N,N-dimethylamino)-benzamide, have been prepared and evaluated for anti-inflammatory activity. These compounds showed promising results in this domain (Lynch et al., 2006).
  • Anticancer Applications:

    • N-(thiazol-2-yl)benzamide derivatives have shown potential as anticancer agents. A study synthesized several derivatives and evaluated their effectiveness against various human cancer cell lines, showing promising results (Tiwari et al., 2017).

Supramolecular Chemistry and Gelation Behavior

  • Role in Supramolecular Gelators:
    • N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, particularly in ethanol/water and methanol/water mixtures. These studies provide insights into the role of methyl functionality and non-covalent interactions in gelation (Yadav & Ballabh, 2020).

Antimicrobial Applications

  • Development as Antimicrobial Agents:
    • Research into thiazole derivatives, including N-(thiazol-2-yl)benzamide, has shown effectiveness as antimicrobial agents. These compounds have been tested against various bacterial and fungal strains, demonstrating potency in some cases (Bikobo et al., 2017).

Imaging and Diagnostic Applications

  • Use in PET Imaging of Brain Receptors:
    • N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N,4-dimethylbenzamide has been developed for PET imaging of metabotropic glutamate 1 receptor in the brain. This compound has demonstrated high binding affinity and suitability for quantitative analysis in brain imaging studies (Fujinaga et al., 2012).

Future Directions

The potential applications of similar compounds have been explored. For instance, a Pd(II) complex derived from a similar compound has been suggested as a potential anticancer drug .

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c1-10-7-8-14-15(11(10)2)18-17(22-14)19-16(20)12-5-4-6-13(9-12)21-3/h4-9H,1-3H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADZJUAZYXHLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

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